molecular formula C11H20O2 B13160663 2-(3,5-Dimethylcyclohexyl)propanoic acid

2-(3,5-Dimethylcyclohexyl)propanoic acid

Cat. No.: B13160663
M. Wt: 184.27 g/mol
InChI Key: DPQASIODGLHIFG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of propanoic acid, where the hydrogen atoms on the cyclohexyl ring are substituted with methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method is the Friedel-Crafts alkylation of cyclohexanone with methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3,5-dimethylcyclohexanone is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation with carbon dioxide to yield the desired propanoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylcyclohexyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Acid chlorides, bromides

Scientific Research Applications

2-(3,5-Dimethylcyclohexyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(3,5-Dimethylphenyl)propanoic acid
  • 2-(3,5-Dimethylcyclohexyl)acetic acid
  • 2-(3,5-Dimethylcyclohexyl)butanoic acid

Comparison: Compared to similar compounds, 2-(3,5-Dimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which may influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other derivatives.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)propanoic acid

InChI

InChI=1S/C11H20O2/c1-7-4-8(2)6-10(5-7)9(3)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)

InChI Key

DPQASIODGLHIFG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C(C)C(=O)O)C

Origin of Product

United States

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